3-Methyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride
Description
3-Methyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a stereospecific (2S)-pyrrolidinyl group at position 5. Its molecular formula is C₈H₁₂ClN₃O, with a molecular weight of 189.65 g/mol (PubChem CID: 53400826) .
Properties
IUPAC Name |
3-methyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;/h6,8H,2-4H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJESNAGBIGVDJP-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)[C@@H]2CCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609388-45-5 | |
| Record name | 1,2,4-Oxadiazole, 3-methyl-5-(2S)-2-pyrrolidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609388-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a nitrile oxide, which is generated in situ from a hydroximoyl chloride under basic conditions. The reaction proceeds through a 1,3-dipolar cycloaddition to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in its pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce pyrrolidine derivatives.
Scientific Research Applications
Antimicrobial Activity
3-Methyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride has been studied for its antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit significant activity against various bacterial strains and fungi. For example:
| Compound | Activity | Reference |
|---|---|---|
| Oxadiazole Derivative A | Effective against E. coli | |
| Oxadiazole Derivative B | Antifungal against Candida spp. |
CNS Activity
The compound is being evaluated for its potential neuropharmacological effects. Preliminary studies suggest that it may have anxiolytic and antidepressant properties due to its interaction with neurotransmitter systems.
Pesticidal Properties
Research has highlighted the potential of oxadiazole derivatives as pesticides. Specifically, this compound has shown promise as a fungicide:
| Application | Target Organism | Effectiveness |
|---|---|---|
| Fungicide | Phytopathogenic fungi | High efficacy observed in lab tests |
This compound can potentially be developed into a more environmentally friendly alternative to existing fungicides.
Polymer Development
Recent studies have explored the incorporation of oxadiazole compounds into polymer matrices to enhance their thermal and mechanical properties. The unique structure of this compound allows for improved stability and performance in various applications.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of several oxadiazole derivatives including this compound against clinical isolates of bacteria and fungi. Results indicated a significant reduction in microbial growth compared to control samples.
Case Study 2: Agricultural Use
In a controlled field trial, the compound was applied to crops affected by fungal infections. The results showed a marked improvement in crop health and yield compared to untreated plots, suggesting its potential as an effective agricultural fungicide.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key structural analogs and their properties:
Key Observations:
- Stereochemistry: The 2S configuration in the target compound may confer selectivity in binding to chiral biological targets, unlike non-stereospecific analogs like 3-pyrrolidinyl derivatives .
- Pyrrolidine Modifications : Adding a methyl group to the pyrrolidine ring () introduces steric effects that could disrupt interactions with enzymes or receptors .
Pharmacological Activity Comparisons
Cytotoxicity and Anticancer Potential:
- β-Carboline-Oxadiazole Hybrids (): Derivatives with 1,3,4-oxadiazole moieties (e.g., 2-methylthio-1,3,4-oxadiazole) exhibit IC₅₀ values as low as 2.13 μM against ovarian cancer cells. The target compound’s 1,2,4-oxadiazole scaffold may offer similar cytotoxicity but requires empirical validation.
- Immunomodulation: 3-Substituted-1,2,4-oxadiazoles (e.g., ) inhibit PD-1/PD-L1 signaling, a pathway critical in cancer immunotherapy. The target compound’s pyrrolidine group could enhance binding to PD-1 compared to simpler substituents .
Biological Activity
3-Methyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
- Chemical Formula : C7H12ClN3O
- Molecular Weight : 189.64 g/mol
- CAS Number : 1121057-52-0
- IUPAC Name : 3-methyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole; hydrochloride
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit potent antimicrobial properties. A study highlighted the effectiveness of various oxadiazole derivatives against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.48 µg/mL for certain derivatives against Staphylococcus epidermidis . The compound's structure contributes to its activity, with modifications leading to enhanced efficacy.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole | S. epidermidis ATCC 12228 | 0.48 | 0.48 |
| Compound X | Staphylococcus aureus ATCC 25923 | 15.62 | 15.62 |
| Compound Y | Bordetella bronchiseptica ATCC 4617 | 31.25 | 62.50 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, a derivative exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), demonstrating IC50 values lower than those of standard chemotherapeutics . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
A recent evaluation demonstrated that the compound increased the viability of certain normal cells while exerting cytotoxic effects on cancer cells at specific concentrations . The findings suggest a potential therapeutic window where the compound can selectively target cancer cells without harming normal tissues.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . The selectivity for COX-2 over COX-1 may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: COX Inhibition Data
| Compound | COX Inhibition (%) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole | 75 | 3:1 |
| Standard NSAID (Piroxicam) | 70 | 1:1 |
Structure-Activity Relationship (SAR)
The biological activity of oxadiazoles is closely tied to their chemical structure. Variations in substituents can lead to significant changes in potency and selectivity. For instance, compounds with specific side chains have demonstrated enhanced antibacterial activity compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-methyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride?
- Methodological Answer : The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, amidoxime intermediates (e.g., 5) can react with activated carboxylic acids (e.g., using EDC·HCl as a coupling agent) in dichloromethane at 0–30°C for 6 hours to form the 1,2,4-oxadiazole core . The pyrrolidinyl substituent is introduced via stereospecific coupling or chiral resolution to retain the (2S)-configuration. Purification via recrystallization or chromatography is critical to isolate the hydrochloride salt .
Q. How can researchers characterize the hydrochloride salt form of this compound?
- Methodological Answer : Key techniques include:
- X-ray crystallography : To confirm stereochemistry and salt formation.
- NMR spectroscopy : H and C NMR to verify the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and pyrrolidinyl moiety (δ 1.5–3.0 ppm for methylene groups) .
- HPLC with chiral columns : To validate enantiomeric purity of the (2S)-pyrrolidinyl group .
- Elemental analysis : To confirm stoichiometry of the hydrochloride salt (e.g., Cl⁻ content) .
Q. What solubility and stability considerations apply to this compound in aqueous solutions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility compared to the free base. Solubility can be tested in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) via shake-flask methods. Stability studies should assess hydrolysis of the oxadiazole ring under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours) using LC-MS to detect degradation products .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidinyl group influence biological activity?
- Methodological Answer : Comparative studies using (2S)- and (2R)-pyrrolidinyl isomers are essential. For example:
- In vitro assays : Test isomers against cancer cell lines (e.g., T47D breast cancer) to evaluate apoptosis induction via flow cytometry (cell cycle arrest in G1 phase) .
- Molecular docking : Use software like AutoDock Vina to model interactions between the (2S)-isomer and targets (e.g., TIP47 protein, implicated in IGF-II signaling) .
- Pharmacokinetics : Compare plasma half-life and tissue distribution in rodent models .
Q. What strategies optimize the 1,2,4-oxadiazole scaffold for enhanced antibacterial activity?
- Methodological Answer :
- Substituent modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position of the oxadiazole to improve membrane permeability .
- Bioisosteric replacement : Replace the pyrrolidinyl group with azetidine or piperidine derivatives and assess MIC values against Gram-positive pathogens .
- Combination studies : Screen for synergy with β-lactam antibiotics using checkerboard assays .
Q. How can computational tools predict the compound’s physicochemical properties?
- Methodological Answer :
- Multiwfn software : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions on the oxadiazole ring .
- ADMET prediction : Use QikProp or SwissADME to estimate logP, BBB permeability, and CYP450 inhibition .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study tautomerism in the oxadiazole ring .
Research Design and Data Analysis
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., MTT or caspase-3 activation) across multiple cell lines (e.g., MX-1 vs. T47D) to confirm specificity .
- Target engagement assays : Use photoaffinity labeling (e.g., with a biotinylated probe) to verify binding to TIP47 or other putative targets .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 normalized to cell density) .
Q. What in vivo models are suitable for evaluating antitumor efficacy?
- Methodological Answer :
- Xenograft models : Implant MX-1 (breast cancer) or HCT-116 (colorectal cancer) cells in immunodeficient mice. Administer the compound intravenously (5–20 mg/kg) and monitor tumor volume via caliper measurements .
- Pharmacodynamic markers : Quantify apoptosis in excised tumors using TUNEL staining or cleaved caspase-3 immunohistochemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
